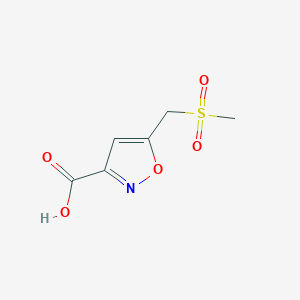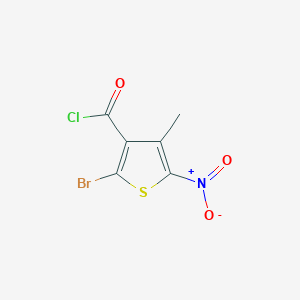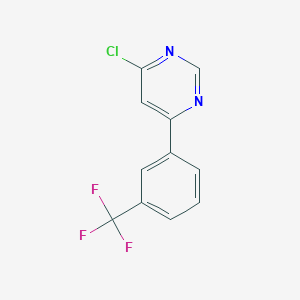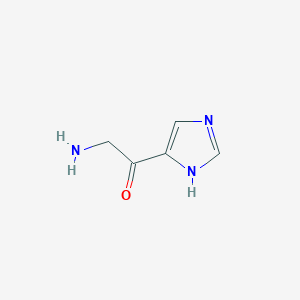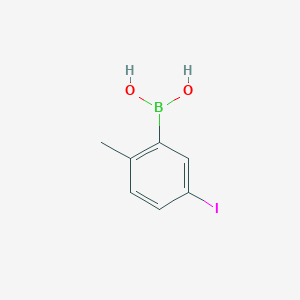![molecular formula C8H14O3 B13406624 2H-Pyran, tetrahydro-2-[(2R)-oxiranylmethoxy]- CAS No. 90191-60-9](/img/structure/B13406624.png)
2H-Pyran, tetrahydro-2-[(2R)-oxiranylmethoxy]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-Pyran, tetrahydro-2-[(2R)-oxiranylmethoxy]- is a chemical compound that belongs to the class of organic compounds known as pyrans. Pyrans are heterocyclic compounds containing an oxygen atom in a six-membered ring. This particular compound is characterized by the presence of an oxirane (epoxide) group attached to the pyran ring, making it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran, tetrahydro-2-[(2R)-oxiranylmethoxy]- typically involves the reaction of tetrahydropyran with an epoxide precursor under controlled conditions. One common method is the reaction of tetrahydropyran with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified using techniques such as distillation or chromatography to isolate the pure product.
化学反応の分析
Types of Reactions
2H-Pyran, tetrahydro-2-[(2R)-oxiranylmethoxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the epoxide group to a diol.
Substitution: The epoxide group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can react with the epoxide group under basic or acidic conditions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Diols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2H-Pyran, tetrahydro-2-[(2R)-oxiranylmethoxy]- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2H-Pyran, tetrahydro-2-[(2R)-oxiranylmethoxy]- involves its interaction with various molecular targets. The epoxide group is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, leading to potential biological effects. The compound may also undergo metabolic transformations, resulting in the formation of active metabolites that exert their effects through specific pathways.
類似化合物との比較
Similar Compounds
Tetrahydropyran: A simpler analog without the epoxide group.
2H-Pyran-2-ol: Contains a hydroxyl group instead of an epoxide.
Tetrahydro-2H-pyran-2-methanol: Features a methanol group attached to the pyran ring.
Uniqueness
2H-Pyran, tetrahydro-2-[(2R)-oxiranylmethoxy]- is unique due to the presence of both the pyran ring and the epoxide group. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. The epoxide group allows for a wide range of chemical modifications, making it versatile for various applications in research and industry.
特性
CAS番号 |
90191-60-9 |
|---|---|
分子式 |
C8H14O3 |
分子量 |
158.19 g/mol |
IUPAC名 |
2-[[(2R)-oxiran-2-yl]methoxy]oxane |
InChI |
InChI=1S/C8H14O3/c1-2-4-9-8(3-1)11-6-7-5-10-7/h7-8H,1-6H2/t7-,8?/m1/s1 |
InChIキー |
FSJPDLYSFQMHHV-GVHYBUMESA-N |
異性体SMILES |
C1CCOC(C1)OC[C@H]2CO2 |
正規SMILES |
C1CCOC(C1)OCC2CO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13406544.png)
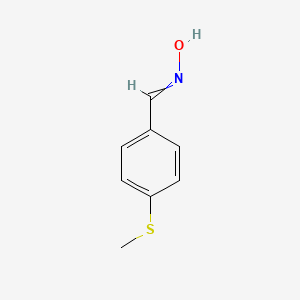

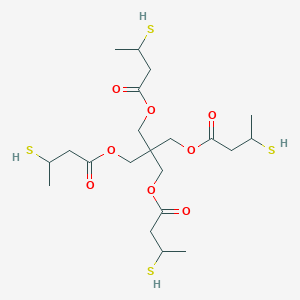
![2-[(2-Hydroxyethyl)methylamino]-1-phenyl-1-propanone](/img/structure/B13406576.png)
![Calcium 4-[(4-chloro-3-sulphonatophenyl)azo]-3-hydroxy-2-naphthoate](/img/structure/B13406579.png)
![(2S)-2-[[4-[(1H-imidazol-5-ylmethylamino)methyl]-2-(2-methylphenyl)benzoyl]amino]-4-methylsulfanylbutanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B13406583.png)

